Cas no 1552764-70-1 (2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

2-(5-Chlorothiophen-2-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core linked to a chlorinated thiophene moiety. This structure confers versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both amine and chloro substituents enhances reactivity, enabling selective functionalization for targeted derivatization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other synthetic transformations. The compound exhibits stability under standard handling conditions, making it suitable for research and industrial-scale processes. Its utility in medicinal chemistry is further underscored by its potential as a scaffold for developing novel therapeutic agents.
2-(5-Chlorothiophen-2-yl)pyridin-3-amine structure
1552764-70-1 structure
Product name:2-(5-Chlorothiophen-2-yl)pyridin-3-amine
CAS No:1552764-70-1
MF:C9H7ClN2S
MW:210.683279275894
CID:4605669
PubChem ID:75481766

2-(5-Chlorothiophen-2-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-chlorothiophen-2-yl)pyridin-3-amine
    • CMC76470
    • 2-(5-Chlorothiophen-2-yl)pyridin-3-amine
    • Inchi: 1S/C9H7ClN2S/c10-8-4-3-7(13-8)9-6(11)2-1-5-12-9/h1-5H,11H2
    • InChI Key: JCTUHMGHJHEGFF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C(=CC=CN=2)N)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 360.2±37.0 °C at 760 mmHg
  • Flash Point: 171.6±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(5-Chlorothiophen-2-yl)pyridin-3-amine Security Information

2-(5-Chlorothiophen-2-yl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C612415-50mg
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1
50mg
$ 230.00 2022-06-06
TRC
C612415-100mg
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1
100mg
$ 365.00 2022-06-06
Enamine
EN300-159919-1.0g
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
1g
$943.0 2023-06-08
Enamine
EN300-159919-2.5g
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
2.5g
$1848.0 2023-06-08
Enamine
EN300-159919-0.25g
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
0.25g
$466.0 2023-06-08
Enamine
EN300-159919-5000mg
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95.0%
5000mg
$2732.0 2023-09-23
Enamine
EN300-159919-50mg
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95.0%
50mg
$218.0 2023-09-23
A2B Chem LLC
AV86177-100mg
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
100mg
$379.00 2024-04-20
A2B Chem LLC
AV86177-1g
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
1g
$1028.00 2024-04-20
1PlusChem
1P01AVHD-5g
2-(5-chlorothiophen-2-yl)pyridin-3-amine
1552764-70-1 95%
5g
$3071.00 2025-03-19

Additional information on 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Research Briefing on 2-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS: 1552764-70-1): Recent Advances and Applications

2-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS: 1552764-70-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine derivatives as potential kinase inhibitors. The researchers employed a modular synthetic approach, starting from commercially available 5-chlorothiophene-2-carbaldehyde, to achieve high yields and purity. The compound's structural features, including the chlorothiophene and pyridine moieties, were found to enhance binding affinity to specific kinase targets, such as EGFR and BRAF, which are implicated in various cancers. The study reported several derivatives with nanomolar inhibitory activity, suggesting their potential as lead compounds for further optimization.

In another study, published in Bioorganic & Medicinal Chemistry Letters (2024), 2-(5-Chlorothiophen-2-yl)pyridin-3-amine was investigated for its antimicrobial properties. The compound demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to mammalian cells. Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings underscore its potential as a novel antibiotic scaffold, particularly in the face of rising antimicrobial resistance.

Beyond its applications in oncology and infectious diseases, 2-(5-Chlorothiophen-2-yl)pyridin-3-amine has also been explored in neurological research. A 2023 study in ACS Chemical Neuroscience reported its use as a precursor for the development of small-molecule modulators of the serotonin receptor (5-HT2A). The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a promising candidate for the treatment of neuropsychiatric disorders, such as depression and schizophrenia. Preliminary in vivo studies in rodent models showed significant improvements in behavioral outcomes without adverse effects.

Despite these promising findings, challenges remain in the clinical translation of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine-based therapeutics. Issues such as metabolic stability, selectivity, and scalability of synthesis need to be addressed in future research. However, the compound's versatility and the growing body of evidence supporting its biological activities make it a valuable asset in the drug discovery pipeline. Continued exploration of its derivatives and mechanisms of action is expected to yield further breakthroughs in the coming years.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue